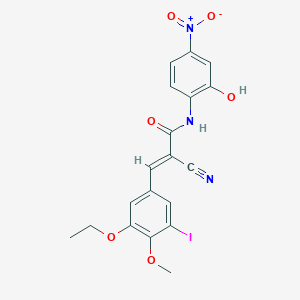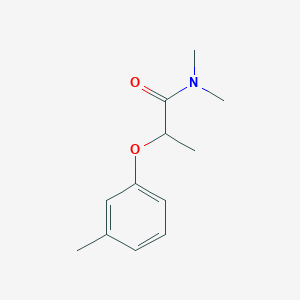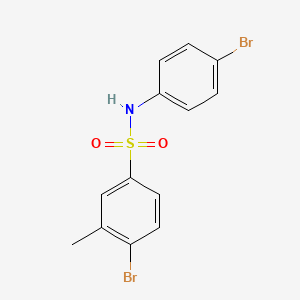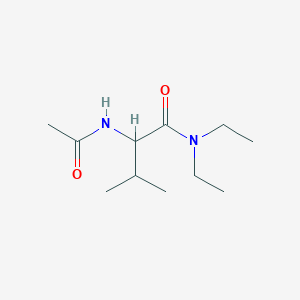
2-acetamido-N,N-diethyl-3-methylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-acetamido-N,N-diethyl-3-methylbutanamide, commonly known as lidocaine, is a local anesthetic drug that is widely used in medical and dental practices. Lidocaine is a member of the amide class of local anesthetics and is used to relieve pain and discomfort during surgical procedures, dental treatments, and other medical procedures.
作用机制
Lidocaine works by blocking the sodium channels in nerve cells, preventing the transmission of pain signals to the brain. This mechanism of action allows lidocaine to provide local anesthesia and pain relief.
Biochemical and Physiological Effects:
Lidocaine has several biochemical and physiological effects on the body. It can cause a decrease in heart rate and blood pressure, as well as a decrease in the excitability of nerve cells. Lidocaine can also cause a decrease in the release of neurotransmitters, such as dopamine and serotonin.
实验室实验的优点和局限性
Lidocaine is a valuable tool for scientific research as it allows researchers to study the mechanisms of pain and anesthesia. However, lidocaine has some limitations in laboratory experiments. For example, lidocaine can interact with other drugs and can have different effects depending on the dose and route of administration.
未来方向
There are many future directions for lidocaine research. One area of research is the development of new local anesthetics that are more effective and have fewer side effects than lidocaine. Another area of research is the investigation of the molecular mechanisms of pain perception and the development of new pain management strategies. Additionally, researchers are exploring the use of lidocaine in combination with other drugs to improve pain relief and reduce side effects.
合成方法
Lidocaine is synthesized by reacting diethylamine with 2,6-dimethylacetanilide in the presence of hydrogen chloride gas. The resulting product is then treated with acetic anhydride to form lidocaine.
科学研究应用
Lidocaine is commonly used in scientific research as a tool to study the mechanisms of pain and anesthesia. Researchers have used lidocaine to study the effects of local anesthetics on nerve function and to investigate the molecular mechanisms of pain perception.
属性
IUPAC Name |
2-acetamido-N,N-diethyl-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-6-13(7-2)11(15)10(8(3)4)12-9(5)14/h8,10H,6-7H2,1-5H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTYVEGMEBBEGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(C(C)C)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(2-fluorophenyl)ethyl]pyrimidin-2-amine](/img/structure/B7567347.png)
![3-(4-bromophenyl)-2-[(E)-2-(3-fluorophenyl)vinyl]quinazolin-4(3H)-one](/img/structure/B7567350.png)

![N-[(3-chlorophenyl)methyl]pyrimidin-2-amine](/img/structure/B7567360.png)
![N-[2-(cyclohexen-1-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7567364.png)
![[1-(carbamoylamino)-1-oxopropan-2-yl] (4E)-4-[(3-nitrophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylate](/img/structure/B7567388.png)
![2-[Ethyl-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]amino]ethanol](/img/structure/B7567397.png)
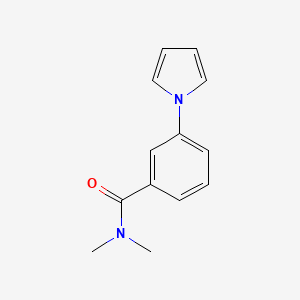
![N-[3-(4-methylpiperidin-1-yl)propyl]butanamide](/img/structure/B7567413.png)
![N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]acetamide](/img/structure/B7567433.png)
